molecular formula C25H32FN3O3 B6029063 ethyl 3-[(2-fluorophenyl)methyl]-1-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]piperidine-3-carboxylate

ethyl 3-[(2-fluorophenyl)methyl]-1-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]piperidine-3-carboxylate

Cat. No.: B6029063
M. Wt: 441.5 g/mol
InChI Key: DQUNDIGQXZXPBR-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-fluorophenyl)methyl]-1-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]piperidine-3-carboxylate is a complex organic compound that features a piperidine ring, a fluorophenyl group, and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(2-fluorophenyl)methyl]-1-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]piperidine-3-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the indazole moiety. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-fluorophenyl)methyl]-1-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 3-[(2-fluorophenyl)methyl]-1-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological targets.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ethyl 3-[(2-fluorophenyl)methyl]-1-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(2-fluorophenyl)methyl]-1-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]piperidine-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and potential therapeutic applications that are not observed in similar compounds.

Properties

IUPAC Name

ethyl 3-[(2-fluorophenyl)methyl]-1-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32FN3O3/c1-2-32-24(31)25(16-18-8-3-5-10-20(18)26)14-7-15-29(17-25)23(30)13-12-22-19-9-4-6-11-21(19)27-28-22/h3,5,8,10H,2,4,6-7,9,11-17H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUNDIGQXZXPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)CCC2=NNC3=C2CCCC3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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